molecular formula C12H17BO3 B3024971 4-(Cyclohexyloxy)phenylboronic acid CAS No. 570398-88-8

4-(Cyclohexyloxy)phenylboronic acid

Cat. No.: B3024971
CAS No.: 570398-88-8
M. Wt: 220.07 g/mol
InChI Key: LRWBGLILWSKAMP-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a phenyl group. The cyclohexyloxy group attached to the phenyl ring enhances the compound’s stability and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)phenylboronic acid typically involves the following steps:

    Formation of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced to the phenyl ring through an etherification reaction. This involves reacting phenol with cyclohexanol in the presence of an acid catalyst.

    Borylation: The phenyl ring with the cyclohexyloxy group is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction, where the phenyl ring is coupled with a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification and borylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under mild conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for detecting diols in biological systems.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. The boronic acid group acts as a Lewis acid, facilitating the formation of these reversible covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclohexyloxy group, making it less stable and reactive.

    4-Formylphenylboronic Acid: Contains a formyl group instead of a cyclohexyloxy group, leading to different reactivity and applications.

    4-Carboxyphenylboronic Acid: Has a carboxyl group, which alters its chemical properties and uses.

Uniqueness

4-(Cyclohexyloxy)phenylboronic acid is unique due to the presence of the cyclohexyloxy group, which enhances its stability and reactivity. This makes it particularly useful in applications requiring robust and selective interactions with diols.

Properties

IUPAC Name

(4-cyclohexyloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBGLILWSKAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CCCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570398-88-8
Record name 4-Cyclohexyloxy-benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 M in hexane) (136 mL) was dropwised to a mixture of 1-bromo-4-(cyclohexyloxy)benzene (46.3 g) and THF (dry) (500 mL) at −78° C. and the mixture was stirred at the same temperature under nitrogen for 40 min. Triisopropyl borate (51.2 g) was dropwised to the mixture at −78° C. for 15 min and the mixture was stirred at the same temperature for 5 min. Then the mixture was warmed up to room temperature and stirred for additional 30 min. The mixture was poured into 1N NaOH aq. (250 mL) and water (750 mL) and the mixture was further stirred for 30 min. The organic layer was separated and the aqueous phase was washed with Et2O (300 mL×2) and acidified by 6N HCl aq. The mixture was extracted with EtOAc, dried over anhydrous sodium sulfate and concentrated in vacuo to give 4-(cyclohexyloxy)phenylboronic acid (29.5 g) as a white powder. Tetrakis(triphenylphosphine)palladium(0) (0.656 g) was added to a suspension of 3-bromopyridin-2-amine (9.83 g), 4-(cyclohexyloxy)phenylboronic acid (15.0 g) and sodium carbonate (12.0 g) in DME (325 mL) and water (65.0 mL) and the mixture was stirred at 100° C. under nitrogen for 3 hr and at 90° C. for 12 hr. Volatiles were removed in vacuo with silica-gel. The silica-supported mixture was purified by column chromatography (silica gel, eluted with EtOAc in hexane) to give the title compound (14.1 g) as a white powder.
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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